![molecular formula C5H6N2O2 B099220 4-O-Methyluracil-1-yl CAS No. 18002-25-0](/img/structure/B99220.png)
4-O-Methyluracil-1-yl
Overview
Description
4-O-Methyluracil-1-yl, also known as thymine, is a nucleobase that is found in DNA. It is one of the four nucleobases that make up the genetic code, along with adenine, guanine, and cytosine. Thymine is important for the stability and function of DNA, as it forms hydrogen bonds with adenine to create the base pairs that hold the two strands of DNA together.
Scientific Research Applications
1. Synthesis and Chemical Transformations
4-O-Methyluracil-1-yl derivatives are key intermediates in various chemical syntheses. For instance, Wenska, Skalski, and Gdaniec (1992) demonstrated that 1-methyluracil can be converted into N-(1-methylpyrimidin-2-one-4-yl)- and N-(1-dimethylpyrimidin-2-one-4-yl)-pyridinium chlorides. These pyrimidinyl-pyridinium salts are then reacted with nucleophiles to yield high-purity 4-substituted pyrimidinones, showcasing their versatility in organic synthesis (Wenska, Skalski, & Gdaniec, 1992).
2. Biological and Medicinal Research
In the realm of biology and medicine, derivatives of this compound are explored for their potential therapeutic applications. Gabdrakhmanova et al. (2022) conducted an experimental study on the wound-healing effect of ophthalmic drug films containing 6-methyl-3-(thietan-3-yl)uracil and methyluracil. Their results indicated significant wound-healing properties in corneal tissues, highlighting the potential medical applications of such compounds (Gabdrakhmanova, Meshcheryakova, Kildiyarov, & Kurbanov, 2022).
3. Photophysical and Photochemical Studies
The photophysical and photochemical properties of 4-thiouracil, a related compound, have been intensively researched due to its biological function as a photoprobe. Zou et al. (2014) used time-resolved IR spectroscopy and density functional theory (DFT) studies to examine these properties, revealing insights into its role in RNA structures and nucleic acid contacts. This research contributes to a deeper understanding of this compound derivatives in photochemical reactions relevant to photodynamic therapy (Zou, Dai, Liu, Zhao, Song, & Su, 2014).
Mechanism of Action
Target of Action
The primary target of 4-O-Methyluracil-1-yl is thymidylate synthase (TYMS) . TYMS is a crucial enzyme in nucleic acid metabolism, catalyzing a rate-limiting step in nucleotide synthesis . It plays a significant role in cell division and has emerged as a critical target in chemotherapy .
Mode of Action
This compound interacts with its target, TYMS, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting nucleotide synthesis and ultimately affecting cell division . The compound’s mode of action is similar to that of 5-Fluorouracil, a widely used anticancer drug .
Biochemical Pathways
The action of this compound primarily affects the nucleotide synthesis pathway . By inhibiting TYMS, the compound disrupts the synthesis of thymidine monophosphate (dTMP), a critical component of DNA. This disruption can lead to a decrease in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and primarily excreted via renal routes .
Result of Action
The inhibition of TYMS by this compound leads to a decrease in DNA replication and cell division . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, leading to their death . Therefore, this compound has potential as a cytotoxic agent, particularly for the treatment of cancers .
properties
IUPAC Name |
6-methoxy-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYQDFZPGAAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158357 | |
Record name | 4-O-Methyluracil-1-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133762-82-0, 18002-25-0 | |
Record name | 4-O-Methyluracil-1-yl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC98681 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-O-Methyluracil-1-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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